
N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide
Vue d'ensemble
Description
N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aza-Wittig Reaction and Synthetic Applications
N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide and related compounds have been explored for their potential in synthetic chemistry. For instance, the Aza-Wittig reaction of N-phosphorylalkyl phosphazenes with carbonyl compounds and phenylisocyanate has been studied, leading to the synthesis of substituted pyrazines and pyrazine-phosphonates. These compounds have broad implications in developing novel synthetic routes for various chemical entities (Palacios et al., 2003).
Antifungal and Antitumor Properties
Research has identified compounds derived from acetylpyrazines, including this compound, with notable antifungal and antitumor effects. These effects are mediated by cellular iron chelation, suggesting a unique mechanism of action that could be harnessed for therapeutic applications. Such studies highlight the compound's potential in treating diseases and its role in medicinal chemistry (Opletalová et al., 2008).
Fungicidal and Insecticidal Activities
The introduction of N-acetyl pyrazoline derivatives, including structures related to this compound, has been investigated for their fungicidal and insecticidal activities. Such derivatives have shown efficacy against various pests and fungi, indicating their potential in agricultural chemistry for developing new pest control agents (Zhao et al., 2008).
Structural and Supramolecular Studies
Structural studies of triazole derivatives prepared by oxidative cyclization of thiosemicarbazides, including pyrazine derivatives, have contributed to the understanding of molecular and supramolecular arrangements. These studies provide insights into the chemical behavior and potential applications of these compounds in material science and molecular engineering (Artime et al., 2018).
Tuberculostatic Activity
The functionalization of pyrazoles derived from (trifluoromethyl)pyrazole, which shares a structural motif with this compound, has been studied for their tuberculostatic activity. Such research underscores the compound's relevance in developing new treatments for tuberculosis, demonstrating its versatile application in drug discovery (Bazhin et al., 2017).
Mécanisme D'action
Target of Action
The primary target of N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide is Poly (ADP-ribose) polymerase 7 (PARP7) . PARP7 is a member of the PARP family involved in DNA repair and genomic stability .
Mode of Action
This compound acts as an inhibitor of PARP7 . By inhibiting PARP7, it interferes with the enzyme’s ability to repair damaged DNA within cells . This leads to an accumulation of DNA damage, which can result in cell death, particularly in cancer cells that have a high rate of DNA replication .
Biochemical Pathways
The inhibition of PARP7 by this compound affects several biochemical pathways. These include the DNA repair pathway and the programmed cell death pathway . By disrupting these pathways, the compound can induce cell death in cancer cells .
Result of Action
The result of this compound’s action is the induction of cell death in cancer cells . By inhibiting PARP7 and disrupting DNA repair, the compound causes an accumulation of DNA damage that the cancer cells cannot repair. This leads to cell death, reducing the number of cancer cells and potentially shrinking tumors .
Propriétés
IUPAC Name |
N-(5-acetylpyrazin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(15)8-5-13-9(6-12-8)14-10(16)11(2,3)4/h5-6H,1-4H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQJLVOATZBNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)
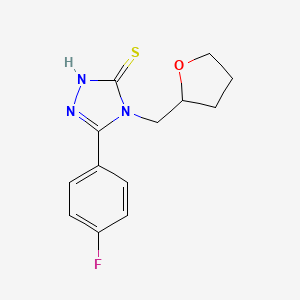
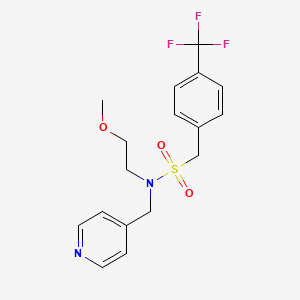
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide](/img/structure/B2523653.png)
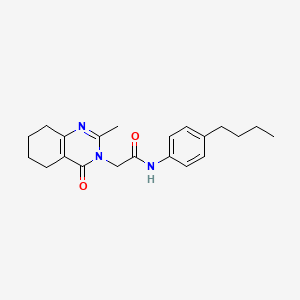
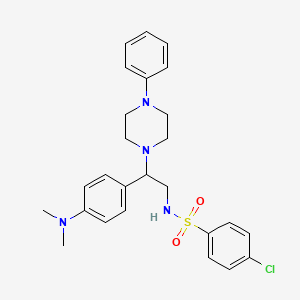
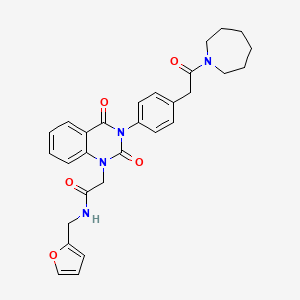
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2523660.png)
![4-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2523661.png)

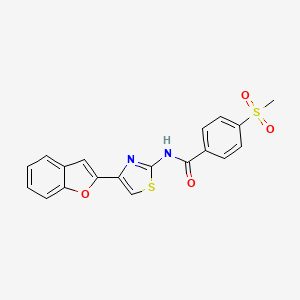

![(E)-N'-(2-oxoindolin-3-ylidene)-3-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanehydrazide](/img/structure/B2523668.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2523669.png)
